molecular formula C7H11N5 B11763321 1-(4,6-Dimethylpyrimidin-2-yl)guanidine CAS No. 94828-49-6

1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Cat. No.: B11763321
CAS No.: 94828-49-6
M. Wt: 165.20 g/mol
InChI Key: CUSNPMCDQADZTD-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of guanidine, featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4,6-Dimethylpyrimidin-2-yl)guanidine can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-ylcyanamide with arylamines or arylbiguanides. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Another method involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone or ethyl bromoacetate, leading to the formation of derivatives such as 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including cyclization, substitution, and condensation reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves its interaction with nucleophilic sites in biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of nucleic acid functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both the pyrimidine ring and the guanidine moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable derivatives through cyclization reactions further enhances its versatility in organic synthesis and medicinal chemistry .

Properties

CAS No.

94828-49-6

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C7H11N5/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3H,1-2H3,(H4,8,9,10,11,12)

InChI Key

CUSNPMCDQADZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N)C

Origin of Product

United States

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